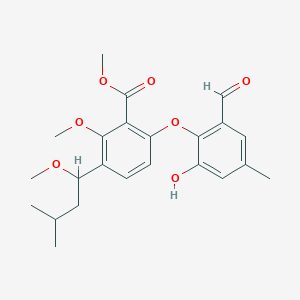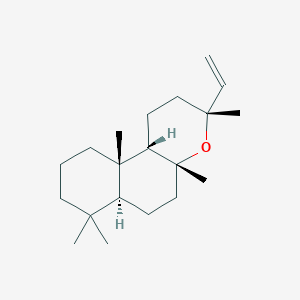
(13R)-manoyl oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13R)-manoyl oxide is a tricyclic labdane diterpenoid that is an intermediate in the biosynthesis of forskolin by Coleus forskohlii. It has a role as a plant metabolite. It is a labdane diterpenoid, a cyclic ether, an organic heterotricyclic compound and a tricyclic diterpenoid.
Wissenschaftliche Forschungsanwendungen
Phototrophic Production in Microalgae
- Study : Phototrophic production of heterologous diterpenoids and a hydroxy-functionalized derivative from Chlamydomonas reinhardtii.
- Findings : Demonstrates the potential of green algal cells for heterologous production of non-native isoprenoids like 13R(+) manoyl oxide, highlighting their use in sustainable bioproduction concepts (Lauersen et al., 2018).
Microbial Synthesis
- Study : Microbial Synthesis of the Forskolin Precursor Manoyl Oxide in an Enantiomerically Pure Form.
- Findings : Reports the microbial synthesis of (13R)-manoyl oxide, demonstrating the potential of microbial cell factories for producing complex biochemicals (Nielsen et al., 2014).
High-Titer Production in Yeast
- Study : High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae.
- Findings : Describes the construction of an efficient 13R-manoyl oxide yeast cell factory, demonstrating a high production titer from glucose (Zhang et al., 2019).
Production in Cyanobacteria
- Study : Metabolic Engineering of Synechocystis sp. PCC 6803 for Production of the Plant Diterpenoid Manoyl Oxide.
- Findings : Explores the engineering of cyanobacteria for producing 13R-manoyl oxide, indicating a new avenue for producing complex plant diterpenoids (Englund et al., 2015).
Stepwise Increase in Production
- Study : Stepwise increase in the production of 13R-manoyl oxide through metabolic engineering of Saccharomyces cerevisiae.
- Findings : Highlights a systematic method to enhance 13R-manoyl oxide production using Saccharomyces cerevisiae, contributing to efficient diterpenoid production platforms (Guo et al., 2019).
Characterization of Epimers
- Study : A simple and rapid method for the differentiation of C-13 manoyl oxide epimers in biologically important samples using GC-MS analysis supported with NMR spectroscopy and computational chemistry results.
- Findings : Addresses the characterization of C13 manoyl oxide epimers and their significance in antibacterial activity, showing the importance of epimeric composition in biological applications (Demetzos et al., 2002).
Forskolin Biosynthesis
- Study : Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii.
- Findings : Describes the biosynthesis pathway of forskolin, with 13R-manoyl oxide being a key precursor, and its production in yeast cells (Pateraki et al., 2017).
Eigenschaften
Molekularformel |
C20H34O |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(3R,4aR,6aS,10aS,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
IGGWKHQYMAJOHK-CZKCSJLSSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




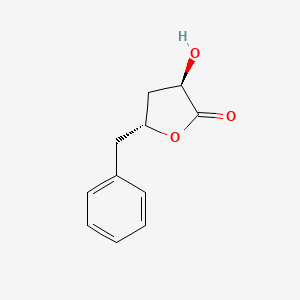

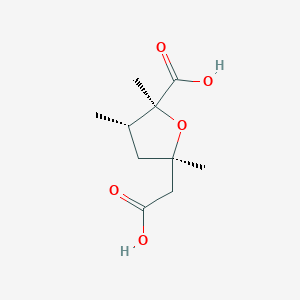
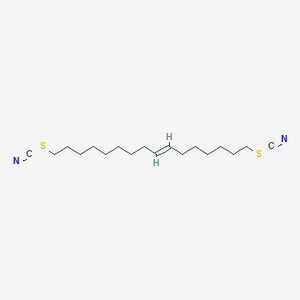
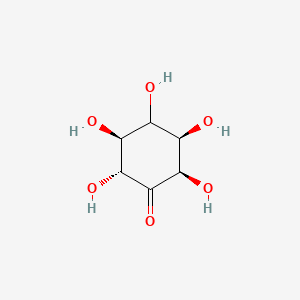
![(1R,2R,5S,8S,9S,10R,11S,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1254239.png)
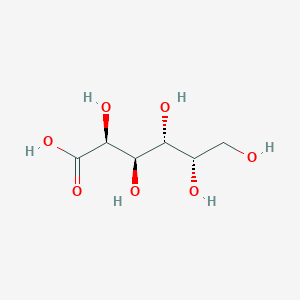
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)


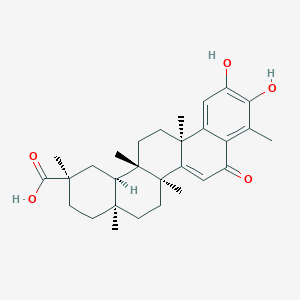
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)
